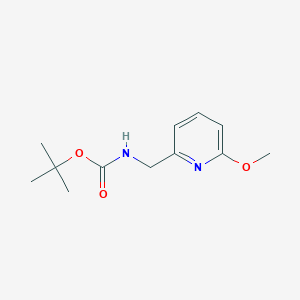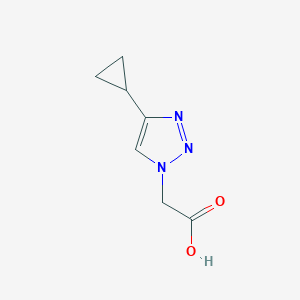![molecular formula C9H7BrN2O2 B1378327 Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate CAS No. 1427503-50-1](/img/structure/B1378327.png)
Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
Übersicht
Beschreibung
Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate (MBCP) is a compound that has been studied extensively in recent years due to its potential applications in various scientific fields. This compound has been found to have a wide range of biochemical and physiological effects, and it has been used in laboratory experiments for a variety of purposes.
Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrrolopyridine Derivatives
Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate is used in the synthesis of pyrrolopyridine analogs, such as nalidixic acid derivatives, which have shown antibacterial activity in vitro (Toja et al., 1986). These compounds are synthesized from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, with the starting pyrroles obtained through reactions involving carbethoxyacetamidine with bromoacetone or chloroacetaldehyde.
Novel Compounds with Antitumor Activity
Research into the antitumor activity of novel compounds synthesized from methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate has led to the development of molecules with potential therapeutic applications. For instance, derivatives synthesized using this compound have been screened for their growth inhibitory activity against various human tumor cell lines, showing promise as antitumor agents (Queiroz et al., 2011).
Applications in Organic Synthesis
The compound is also a key intermediate in the preparation of substituted azaindoles, demonstrating its utility in the synthesis of heterocyclic compounds that could have applications in drug development and organic materials (Roy et al., 2007). These applications underline the compound's role in facilitating the synthesis of novel organic molecules with potential applications in medicinal chemistry and material science.
Development of Fluorescent Compounds
Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate is utilized in the development of fluorescent compounds for potential use in biological imaging and as probes in biochemical assays. The photophysical properties of derivatives synthesized from this compound have been studied, indicating their potential utility in fluorescence-based applications (Carvalho et al., 2013).
Eigenschaften
IUPAC Name |
methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)6-4-11-7-2-8(10)12-3-5(6)7/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATIGHCEOQJDGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=CC(=NC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-[4-(1-Aminoethyl)phenyl]-3,3-diethylurea hydrochloride](/img/structure/B1378257.png)
![1-[2-(Pyrrolidin-3-yloxy)ethyl]piperidine dihydrochloride](/img/structure/B1378258.png)

![tert-butyl 6,7-dioxo-octahydro-1H-pyrazino[1,2-a]piperazine-2-carboxylate](/img/structure/B1378260.png)

